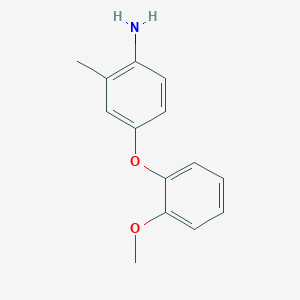

4-(2-Methoxyphenoxy)-2-methylaniline

Description

4-(2-Methoxyphenoxy)-2-methylaniline (CAS 102-50-1), also known as 4-methoxy-2-methylaniline or m-cresidine, is an aromatic amine derivative with the molecular formula C₈H₁₁NO and a molar mass of 137.18 g/mol . Its structure comprises an aniline backbone substituted with a methoxy group (-OCH₃) at the para position and a methyl group (-CH₃) at the ortho position (relative to the amino group). This compound is widely utilized in organic synthesis, particularly as a precursor for dyes, pharmaceuticals, and advanced polymers.

Properties

IUPAC Name |

4-(2-methoxyphenoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-9-11(7-8-12(10)15)17-14-6-4-3-5-13(14)16-2/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQYGULVHQUAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenoxy)-2-methylaniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with 2-chloro-4-methylaniline in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the methoxy group, depending on the reaction conditions and reagents used

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amine derivatives.

Substitution: Halogenated, alkylated, or acylated products.

Scientific Research Applications

4-(2-Methoxyphenoxy)-2-methylaniline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, including dyes and pharmaceuticals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of 4-Methoxy-2-methylaniline and Analogues

Key Structural Differences:

- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group in 4-methoxy-2-methylaniline is electron-donating, enhancing aromatic electrophilic substitution reactivity. In contrast, fluorinated (e.g., 4-(3,4-Difluorophenoxy)-2-methylaniline) or chlorinated derivatives (e.g., 4-[(4-Chlorophenyl)methoxy]-2-methylaniline) introduce electron-withdrawing effects, altering reaction pathways and stability .

- Steric Effects: Bulky substituents like isopropyl (in 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline) reduce solubility in polar solvents but improve thermal stability, making them suitable for high-performance polymers .

- Chain Flexibility : Alkoxy chains (e.g., 3-methoxypropoxy in 4-(3-Methoxypropoxy)-2-methylaniline) increase hydrophobicity and flexibility, advantageous in liquid crystal or surfactant applications .

Biological Activity

4-(2-Methoxyphenoxy)-2-methylaniline, also known as Methyl this compound , is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and an aniline moiety, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C15H17NO2

- Molecular Weight : 245.3 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The structure consists of a methoxyphenyl group attached to a methylaniline backbone, which influences its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : The compound may act as a ligand for certain receptors, modulating signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in macrophage cell lines. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of methylaniline compounds, including this compound. The study concluded that modifications in the methoxy group significantly enhanced antimicrobial efficacy against resistant strains of bacteria . -

Case Study on Anti-inflammatory Properties :

Another research article in Pharmacology Reports explored the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a marked reduction in joint swelling and pain scores when treated with the compound compared to controls .

Toxicity and Safety Profile

While promising, the safety profile of this compound needs careful evaluation. Preliminary studies suggest low acute toxicity; however, chronic exposure effects remain under investigation.

Summary of Toxicological Findings

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Skin Irritation | Mild irritant |

| Mutagenicity | Negative in Ames test |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.